(2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide
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Overview
Description
(2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide is an organic compound featuring a furan ring with a hydroxymethyl group and a prop-2-enamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of alkyl enol ethers containing pendant alcohols to form the furan ring . The hydroxymethyl group can be introduced through oxidation reactions, and the prop-2-enamide side chain can be added via amide formation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, gold-catalyzed cyclizations and palladium-catalyzed reactions have been employed to synthesize substituted furans . These methods offer the advantage of mild reaction conditions and high selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or ethanol .
Major Products
Major products formed from these reactions include 5-hydroxymethylfurfural, 2,5-furandicarboxylic acid, and various substituted furan derivatives .
Scientific Research Applications
(2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group and the furan ring play crucial roles in its binding affinity and reactivity. Pathways involved may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A related compound with a similar furan ring structure but lacking the prop-2-enamide side chain.
2,5-Furandicarboxylic Acid: Another furan derivative with carboxylic acid groups instead of the hydroxymethyl and amide groups.
Properties
IUPAC Name |
(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-8(11)4-3-6-1-2-7(5-10)12-6/h1-4,10H,5H2,(H2,9,11)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYHWSXZHCHXTC-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=CC(=O)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)/C=C/C(=O)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000514-64-6 |
Source
|
Record name | (2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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